

The Natural Source of Asperindole B: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Asperindole B*

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An In-depth Examination of the Isolation, Characterization, and Biosynthesis of **Asperindole B** from *Aspergillus* sp. KMM 4676

This technical guide provides a comprehensive overview of **Asperindole B**, an indole-diterpenoid natural product. Tailored for researchers, scientists, and drug development professionals, this document details its natural source, presents key quantitative data, outlines experimental protocols for its isolation, and describes its proposed biosynthetic pathway.

Natural Source and Discovery

Asperindole B is a secondary metabolite produced by the marine-derived fungus *Aspergillus* sp. KMM 4676.^{[1][2]} This fungal strain was isolated from an unidentified colonial ascidian collected from the Shikotan Island in the Pacific Ocean.^{[1][2]} The discovery of **Asperindole B** was part of a broader investigation into the secondary metabolites of this fungal strain, which also led to the isolation of three other new indole-diterpene alkaloids, Asperindoles A, C, and D.^{[1][2]} Fungi of the genus *Aspergillus* are well-documented producers of a diverse array of bioactive compounds, including a wide variety of indole alkaloids.^{[1][3]}

Physicochemical and Spectroscopic Data

Asperindole B was isolated as a white powder.^[1] Its molecular formula was determined to be $C_{29}H_{33}NO_6$ based on High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) data.^[1] Detailed spectroscopic and physicochemical data are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of Asperindole B

Property	Value	Reference
Molecular Formula	C ₂₉ H ₃₃ NO ₆	[1]
HRESIMS [M+Na] ⁺	m/z 514.2194 (calcd. for C ₂₉ H ₃₃ NO ₆ Na, 514.2200)	[1]
Optical Rotation	[α] ²⁰ _D +40 (c 0.03, CHCl ₃)	[1]
Appearance	White powder	[1]

Table 2: ¹³C NMR Spectroscopic Data for Asperindole B (125 MHz, DMSO-d₆)

Position	δ_c (ppm), mult.	Position	δ_c (ppm), mult.
1	170.2, C	16	48.3, CH
3	152.8, C	17	195.9, C
4	51.2, C	18	115.0, C
5	26.2, CH ₂	19	123.3, C
6	26.9, CH ₂	20	118.6, CH
7	93.6, C	21	118.7, CH
8	31.5, CH ₂	22	119.9, CH
9	78.3, CH	23	111.3, CH
10	30.0, CH ₂	24	38.6, C
11	119.9, CH	25	23.4, CH ₃
12	159.1, C	26	16.1, CH ₃
13	77.0, C	27	75.0, C
14	20.8, CH ₂	28	64.8, CH ₂
15	29.9, CH ₂	29	17.0, CH ₃
-	-	1'-OAc	170.2, C
-	-	1'-OAc	21.8, CH ₃

Data extracted from Ivanets et al., 2018.[1]

Table 3: ¹H NMR Spectroscopic Data for Asperindole B (500 MHz, DMSO-d₆)

Position	δ H (ppm), mult. (J in Hz)
NH	10.54, brs
5 α	1.96, m
5 β	2.40, dd (13.4, 10.0)
6 α	2.00, m
6 β	2.11, m
8 α	2.30, m
8 β	2.55, m
9	4.74, dd (10.0, 2.5)
10 α	1.66, m
10 β	1.77, m
11	6.11, s
13-OH	5.10, s
14 α	1.91, m
14 β	2.60, m
15 α	1.91, m
15 β	2.00, m
16	2.72, s
20	7.25, d (7.6)
21	6.89, t (7.6)
22	6.93, t (7.6)
23	7.27, d (7.6)
25	1.31, s
26	1.02, s

28 α	4.04, dd (11.5, 2.5)
28 β	3.67, d (11.5)
29	1.21, s
1'-OAc	2.07, s

Data extracted from Ivanets et al., 2018.[1]

Biological Activity

The primary study that identified **Asperindole B** did not report on its specific biological activities.[1] However, the structurally related compound, Asperindole A, exhibited cytotoxic activity against hormone therapy-resistant (PC-3 and 22Rv1) and hormone therapy-sensitive human prostate cancer cells, inducing apoptosis at low-micromolar concentrations.[1] Asperindole C was found to be non-cytotoxic against the tested cell lines.[1] The biological profile of **Asperindole B** remains to be elucidated.

Experimental Protocols

The following protocols are based on the methodologies described for the isolation and characterization of the asperindole family of compounds.[1]

Fungal Cultivation and Extraction

- Fungal Strain: *Aspergillus* sp. KMM 4676.
- Cultivation Medium: A solid rice-based medium was used for large-scale cultivation. The medium consists of rice, yeast extract, and artificial seawater.
- Cultivation Conditions: The fungus is cultured in Erlenmeyer flasks containing the sterilized medium and incubated at 22 °C for 30 days under static conditions.
- Extraction: Following incubation, the mycelium and solid medium are extracted exhaustively with ethyl acetate (EtOAc). The resulting organic extract is then concentrated under reduced pressure to yield a crude extract.

Fungal Cultivation and Extraction Workflow.

Isolation and Purification of Asperindole B

- **Initial Fractionation:** The crude EtOAc extract is subjected to vacuum liquid chromatography (VLC) on silica gel, eluting with a stepwise gradient of n-hexane and EtOAc (from 100:0 to 0:100) followed by EtOAc and methanol (MeOH) (from 100:0 to 50:50) to yield several fractions.
- **Sephadex LH-20 Chromatography:** The fraction containing the asperindoles is further purified by column chromatography on Sephadex LH-20, eluting with a mixture of chloroform and methanol (e.g., 1:1).
- **Silica Gel Column Chromatography:** Subsequent purification of the relevant sub-fractions is performed on a silica gel column using a gradient of n-hexane and acetone as the mobile phase.
- **Preparative HPLC:** The final purification of **Asperindole B** is achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase, such as a gradient of acetonitrile in water, to yield the pure compound.

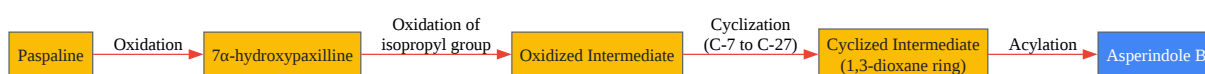
Purification Workflow for **Asperindole B**.

Proposed Biosynthetic Pathway

The biosynthesis of asperindoles is proposed to proceed through the common indole-diterpene precursor, paspaline.^[1] The pathway likely involves a series of oxidative transformations and cyclizations.

The proposed biosynthetic pathway for asperindoles commences with the precursor paspaline. A key intermediate, 7 α -hydroxypaxilline, is suggested to be formed from paspaline. Subsequent oxidation of the isopropyl substituent, followed by a cyclization event involving C-7 and C-27, leads to the formation of a 1,3-dioxane ring structure characteristic of the asperindoles.

Asperindole B is then likely formed through acylation reactions.^[1]



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